Methyl 2-(2-bromo-5-methylphenyl)acetate
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Overview
Description
Methyl 2-(2-bromo-5-methylphenyl)acetate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Mode of Action
The compound can participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known to participate in the suzuki–miyaura cross-coupling reaction, which is a key process in organic synthesis .
Result of Action
Its participation in the suzuki–miyaura cross-coupling reaction suggests that it plays a role in the formation of carbon–carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-bromo-5-methylphenyl)acetate can be synthesized through several methods. One common method involves the bromination of methyl 2-methylphenylacetate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-bromo-5-methylphenyl is coupled with methyl 2-bromoacetate in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is usually performed in a solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous bromine.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-5-methylphenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 2-(2-substituted-5-methylphenyl)acetates.
Oxidation: Formation of 2-(2-bromo-5-methylphenyl)acetic acid.
Reduction: Formation of 2-(2-bromo-5-methylphenyl)ethanol.
Scientific Research Applications
Methyl 2-(2-bromo-5-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Comparison with Similar Compounds
Methyl 2-(2-bromo-5-methylphenyl)acetate can be compared with other similar compounds such as:
Methyl 2-bromoacetate: Lacks the phenyl ring and methyl group, making it less complex and less versatile in chemical reactions.
Methyl 2-(2-bromophenyl)acetate: Similar structure but lacks the methyl group at the 5-position, which can influence its reactivity and applications.
Ethyl 2-(2-bromo-5-methylphenyl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its solubility and reactivity.
This compound is unique due to the presence of both the bromine and methyl substituents on the phenyl ring, which can significantly influence its chemical behavior and applications.
Properties
IUPAC Name |
methyl 2-(2-bromo-5-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-3-4-9(11)8(5-7)6-10(12)13-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJWYBQGPAQJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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